N,6-dimethylpicolinamide
CAS No.: 107427-69-0
VCID: VC0009953
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
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Description | N,6-dimethylpicolinamide is a chemical compound that appears in various research and industrial contexts . Though specific applications may vary, the compound and its derivatives are of interest in fields such as medicinal chemistry and materials science . For instance, "5-bromo-N-methoxy-N,6-dimethylpicolinamide" is listed as a chemical product with potential uses as a raw material or preparation product in chemical synthesis . Additionally, "n-((4-Bromothiophen-2-yl)methyl)-n,6-dimethylpicolinamide" is another related compound with a defined molecular formula, indicating its use in chemical research or development . Picolinamide derivatives, including N,6-dimethylpicolinamide, can be valuable in designing new therapeutic agents . For example, indolin-2-one derivatives incorporating picolinamide moieties have been explored for treating central nervous system (CNS) diseases . These compounds have demonstrated activity in preclinical models for schizophrenia, suggesting their potential as antipsychotic drugs . The structural features of N,6-dimethylpicolinamide may contribute to the desired pharmacological properties of these molecules, such as receptor binding or metabolic stability . In quantitative structure–property relationship (QSPR) studies, N,N-dimethylpicolinamide fragments have been examined for their impact on the potentiometric sensitivity of membrane sensors . Such studies utilize computational methods to correlate molecular structure with macroscopic properties, aiding the rational design of sensors with enhanced performance . Furthermore, 6-chloro-N,N-dimethylpicolinamide is another variation of this compound, highlighting the chemical diversity and research interest in picolinamide derivatives . |
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CAS No. | 107427-69-0 |
Product Name | N,6-dimethylpicolinamide |
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
IUPAC Name | N,6-dimethylpyridine-2-carboxamide |
Standard InChI | InChI=1S/C8H10N2O/c1-6-4-3-5-7(10-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) |
Standard InChIKey | XMLONLVQMOGMJS-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)C(=O)NC |
Canonical SMILES | CC1=NC(=CC=C1)C(=O)NC |
Synonyms | 2-Pyridinecarboxamide,N,6-dimethyl-(9CI) |
PubChem Compound | 10367065 |
Last Modified | Feb 18 2024 |
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